1,1,1,1-酮己糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

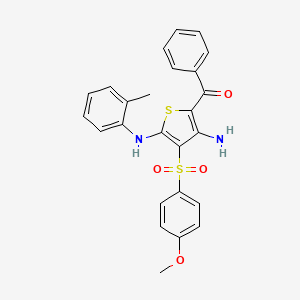

1,1,1,1-Kestohexaose, commonly referred to as 1-kestose, is a trisaccharide composed of two fructose residues bound to sucrose through β2-1 bonds. It is a structural component of fructo-oligosaccharides and is known for its prebiotic effects, particularly in influencing the intestinal microbiota .

Synthesis Analysis

The synthesis of 1-kestose has been achieved through the action of fructosyltransferase enzymes. In one study, a sucrose-inducible secretory sucrose:sucrose 1-fructosyltransferase (1-SST) from Aspergillus foetidus was used to catalyze the transfer of fructosyl units from sucrose to produce 1-kestose . Another approach utilized β-fructofuranosidase from Aspergillus japonicus to produce 1-kestose from cane sugar molasses, with sucrose acting as both the fructosyl donor and acceptor .

Molecular Structure Analysis

Conformational analysis of 1-kestose has been performed using molecular mechanics and NMR spectroscopy. The central fructofuranose ring in 1-kestose was found to take a different form from that observed in the crystal structure of the compound, suggesting that the crystallization process may influence the ring's conformation .

Chemical Reactions Analysis

1-kestose can undergo various chemical reactions, including halogenation. The Appel reaction has been applied to the primary alcohol groups of 1-kestose, resulting in the synthesis of trihalogenated derivatives. This reaction involves the use of carbon tetrahalide and triphenylphosphine, followed by acetylation to produce per-O-acetylated forms of the halogenated derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-kestose and related sugars have been studied through molecular dynamics simulations. These studies have shown that the preferred conformation of these sugars in aqueous solution is an extended chain structure, with less populated conformers including quasi-cyclic structures . NMR studies on the diastereomeric 1-deoxy-d-ketohexoses, which are structurally related to 1-kestose, have revealed that the equilibrium between open-chain ketones and cyclic forms varies considerably among the diastereomers .

Relevant Case Studies

A study on the effects of 1-kestose on the intestinal microbiota of cats showed that its administration increased the abundance of butyrate-producing bacteria as well as bifidobacteria, suggesting its potential as a prebiotic . Another study reported the production of 1-kestose in transgenic yeast expressing a fructosyltransferase from Aspergillus foetidus, highlighting the potential for biotechnological production of this trisaccharide .

科学研究应用

营养功效和食品成分

- 营养益处:1-酮糖等低聚果糖因其潜在的营养功效而受到认可。它们存在于许多植物中,并有助于食品中的膳食纤维含量 (Campbell 等,1997)。

- 食品和饲料成分:开发了一种离子色谱法来测量食品和饲料成分中的低聚果糖,有助于了解它们在人类和动物饮食中的分布 (Campbell 等,1997)。

分析方法

- 分光光度检测:开发了一种新的分光光度法来检测酮己糖等酮糖,这些酮糖可以存在于 1,1,1,1-酮己糖的酯或聚合物中,从而增强了此类化合物的分析 (Dische & Borenfreund,1951)。

酶促生产和应用

- 酶促生产:Aspergillus phoenicis 参与蔗糖-1F-果糖基转移酶的 1-酮糖的酶促生产显示出工业应用的潜力 (Balken 等,1991)。

- 稀有二糖生产:对蔗糖磷酸化酶对酮己糖的活性(包括独特二糖的生产)的研究为新的功能性食品成分打开了大门 (Morimoto 等,2015)。

饮料中的表征和利用

- 葡萄汁和葡萄酒中的表征:已经证实了 1-酮糖和其他低聚糖存在于葡萄汁和葡萄酒中,这表明它们由于益生元特性而具有作为功能性饮料的潜力 (Santos Lima 等,2019)。

果糖基转移研究

- 小麦叶中的果糖基转移:研究小麦叶中 1-酮糖和蔗糖之间的果糖基转移提供了对植物碳水化合物代谢的见解 (Kanabus 等,1991)。

安全和危害

作用机制

Target of Action

1,1,1,1-Kestohexaose is a fructan oligomer . Fructans are polymers of fructose molecules and are known to be involved in various biological functions in plants . The primary targets of 1,1,1,1-Kestohexaose are likely to be enzymes or transporters involved in fructan metabolism .

Mode of Action

As a fructan oligomer, it may interact with its targets by binding to the active sites of enzymes or transporters involved in fructan metabolism . This interaction could potentially alter the activity of these enzymes or transporters, leading to changes in fructan metabolism .

Biochemical Pathways

1,1,1,1-Kestohexaose is involved in the fructan metabolic pathway . Fructans are synthesized from sucrose and serve as reserve carbohydrates in many plants . They are also involved in stress responses, as they can protect plants against drought and cold . The downstream effects of changes in fructan metabolism could therefore include alterations in plant growth, development, and stress responses .

Pharmacokinetics

As a fructan oligomer, it is likely to be water-soluble .

Result of Action

The molecular and cellular effects of 1,1,1,1-Kestohexaose’s action would depend on its specific targets and mode of action . Potential effects could include changes in enzyme activity, alterations in carbohydrate metabolism, and modulation of plant stress responses .

Action Environment

The action, efficacy, and stability of 1,1,1,1-Kestohexaose could be influenced by various environmental factors . For example, temperature, pH, and the presence of other molecules could affect its stability and activity . Additionally, the physiological state of the plant could also influence the compound’s action .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O31/c37-1-12-18(44)24(50)25(51)31(61-12)67-36(30(56)23(49)17(6-42)66-36)11-60-35(29(55)22(48)16(5-41)65-35)10-59-34(28(54)21(47)15(4-40)64-34)9-58-33(27(53)20(46)14(3-39)63-33)8-57-32(7-43)26(52)19(45)13(2-38)62-32/h12-31,37-56H,1-11H2/t12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24+,25-,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRYDXSZCCQXIF-TWMOFSFSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

990.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,1-Kestohexaose | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-[[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2502551.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B2502553.png)

![1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate](/img/structure/B2502554.png)

![4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)butanamide](/img/structure/B2502558.png)

![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B2502562.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluorobenzo[d]thiazole](/img/structure/B2502567.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2502569.png)

![Methyl 3-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]propanoate](/img/structure/B2502570.png)

![N-(3-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502571.png)